2-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole
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Overview
Description
2-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole is a heterocyclic compound that features both imidazole and oxazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole typically involves the formation of the imidazole and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized through the reaction of glyoxal and ammonia, while the oxazole ring can be formed via cyclization of α-haloketones with amides .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often using catalysts and specific reaction conditions to increase yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
2-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-methyl-1H-imidazole: Shares the imidazole ring but lacks the oxazole component.
4-methyl-1H-oxazole: Contains the oxazole ring but not the imidazole component.
2-methyl-4-[(1H-imidazol-1-yl)methyl]-1,3-oxazole: Similar structure but with different substitution patterns.
Uniqueness
2-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole is unique due to its combined imidazole and oxazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-4-[(2-methylimidazol-1-yl)methyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-7-10-3-4-12(7)5-9-6-13-8(2)11-9/h3-4,6H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLDHVYOMUKENC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=COC(=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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